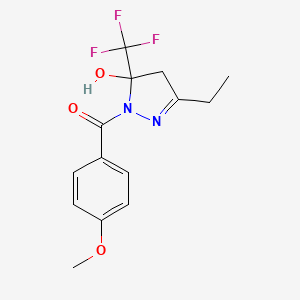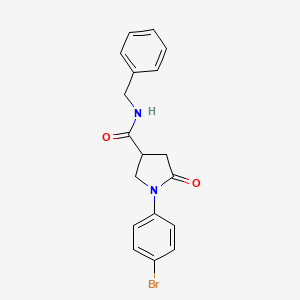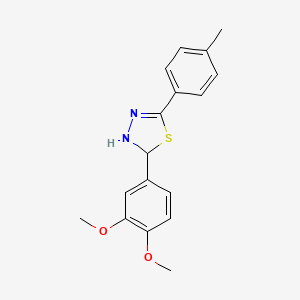![molecular formula C16H24BrNO2 B5209161 4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
4-[6-(4-bromophenoxy)hexyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-bromophenoxy)hexyl]morpholine, also known as BPHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPHM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
4-[6-(4-bromophenoxy)hexyl]morpholine acts as a potent agonist of the CB2 receptor, which is a member of the endocannabinoid system. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of pain, inflammation, and immune function. This compound binds to the CB2 receptor and activates downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of pain and inflammation, and the regulation of immune function. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 4-[6-(4-bromophenoxy)hexyl]morpholine in lab experiments is its potency and selectivity for the CB2 receptor. This compound has been shown to have a high affinity for the CB2 receptor, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
将来の方向性
Future research on 4-[6-(4-bromophenoxy)hexyl]morpholine could focus on its potential applications in drug discovery, particularly in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also explore the potential of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.
合成法
4-[6-(4-bromophenoxy)hexyl]morpholine can be synthesized using various methods, including the reaction of 4-bromophenol with 6-bromohexanol in the presence of a base, followed by morpholine addition. Another method involves the reaction of 4-bromophenol with 6-bromohexanal in the presence of a reducing agent, followed by morpholine addition. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-[6-(4-bromophenoxy)hexyl]morpholine has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of the endocannabinoid system in the regulation of pain and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer. This compound has also been used as a lead compound in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-[6-(4-bromophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-5-7-16(8-6-15)20-12-4-2-1-3-9-18-10-13-19-14-11-18/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDPXXKZKMPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5209140.png)

![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)